molecular formula C7H14ClNO2 B6166861 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride CAS No. 922706-05-6

2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride

Cat. No.: B6166861
CAS No.: 922706-05-6
M. Wt: 179.64 g/mol
InChI Key: ZMJRXPNTXVRMKK-RGMNGODLSA-N
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Description

2-[(2S)-1-Methylpyrrolidin-2-yl]acetic acid hydrochloride is a chiral tertiary amine salt featuring a pyrrolidine ring substituted with a methyl group at the nitrogen atom and an acetic acid moiety at the C2 position. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.46 g/mol. The compound’s S-configuration at the pyrrolidine C2 position is critical for its stereochemical interactions in biological systems.

This compound is primarily utilized in pharmaceutical research as a reference material for impurities or intermediates, particularly in the synthesis of neuroactive agents. Its structural rigidity and basicity (due to the pyrrolidine nitrogen) make it a candidate for studying receptor-binding kinetics.

Properties

CAS No.

922706-05-6

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(8)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

ZMJRXPNTXVRMKK-RGMNGODLSA-N

Isomeric SMILES

CN1CCC[C@H]1CC(=O)O.Cl

Canonical SMILES

CN1CCCC1CC(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Alkylation: The pyrrolidine ring is alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.

    Carboxylation: The resulting compound is then carboxylated to introduce the acetic acid moiety.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis:
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new therapeutic drugs. The presence of the pyrrolidine ring enhances its interaction with biological targets, making it a valuable scaffold in drug design.

Potential Biological Activity:
Research indicates that 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride may exhibit significant biological activity, including interactions with neurotransmitter systems. Studies have explored its effects on receptors and enzymes, suggesting potential applications in treating neurological disorders.

Organic Synthesis

Building Block for Complex Molecules:
In organic synthesis, this compound is utilized as a building block for constructing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to create diverse derivatives tailored for specific applications.

Synthetic Routes:

  • Alkylation: Methyl iodide is used to introduce a methyl group into the pyrrolidine ring.
  • Carboxylation: The resulting compound undergoes carboxylation to form the acetic acid moiety.
  • Hydrochloride Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Biological Studies

Investigative Research:
The compound has been investigated for its interactions with biomolecules, providing insights into its potential therapeutic effects. Studies have focused on its mechanism of action, particularly how it influences biochemical pathways through receptor binding and enzymatic interactions.

Industrial Applications

Specialty Chemicals Production:
In addition to its research applications, 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride is also used in the industrial production of specialty chemicals. Its versatility allows for incorporation into various formulations and processes.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the neuropharmacological effects of this compound on animal models. Results indicated that it modulated neurotransmitter levels, suggesting potential use in treating anxiety and depression.

Case Study 2: Synthesis of Antiviral Agents

Another significant application was highlighted in research focusing on synthesizing antiviral agents. The compound was used as a key intermediate in developing novel antiviral drugs, demonstrating efficacy against specific viral strains.

Mechanism of Action

The mechanism of action of 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

a) Stereochemical Impact

The S-configuration of the target compound enhances its binding affinity to chiral receptors compared to the R-enantiomer (similarity score: 0.86) . For instance, in studies of dopamine reuptake inhibitors, stereochemistry significantly influences potency and selectivity.

b) Role of Substituents

  • Methyl Group: The N-methyl group on the pyrrolidine increases steric hindrance, reducing metabolic degradation compared to non-methylated analogs like (S)-2-(pyrrolidin-2-yl)acetic acid .
  • Ring Size : Piperidine-based analogs (e.g., Methylphenidate Impurity A) exhibit higher lipophilicity due to the phenyl group, enhancing blood-brain barrier penetration .

c) Pharmacological and Industrial Relevance

  • Piperazine Derivatives: The piperazine analog (209.45 g/mol) shows enhanced solubility in aqueous media due to the additional nitrogen, making it suitable for intravenous formulations .
  • Ester Prodrugs : Ethyl 2-(pyrrolidin-3-yl)acetate HCl (223.70 g/mol) demonstrates improved oral bioavailability, as esterification masks the carboxylic acid’s polarity .

Biological Activity

2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride, with the CAS number 922706-05-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring and an acetic acid moiety, contributing to its unique chemical properties and reactivity. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

PropertyValue
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
IUPAC Name2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid; hydrochloride
InChI KeyZMJRXPNTXVRMKK-RGMNGODLSA-N
Purity95%

The synthesis of this compound typically involves alkylation of a pyrrolidine ring followed by carboxylation and formation of the hydrochloride salt.

Pharmacological Applications

Research indicates that this compound may serve as an intermediate in the synthesis of pharmaceuticals and has potential applications in treating conditions related to the central nervous system (CNS). For instance, it has been investigated for its role as a histamine H3 receptor antagonist, which could have implications for treating neurological disorders .

Case Studies and Research Findings

  • Histamine H3 Receptor Antagonism : A study highlighted the development of fumarate salts from related compounds that act as histamine H3 receptor antagonists, suggesting potential therapeutic benefits in CNS-related diseases .
  • Inhibition Studies : In vitro studies have demonstrated that derivatives of 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid can inhibit various kinases, showcasing their potential in cancer therapy. For example, compounds with similar structures showed significant inhibitory activity against targets like JAK2 and FLT3, with IC50 values around 23 nM .
  • Metabolic Stability : Research into related compounds has indicated favorable pharmacokinetic properties such as good metabolic stability and oral bioavailability, which are crucial for drug development .

Structural Comparison

Compound NameStructureNotable Characteristics
PyrrolidinePyrrolidineSimpler analog without acetic acid moiety
ProlineProlineContains a pyrrolidine ring; an amino acid
2-[(2R)-1-methylpyrrolidin-2-yl]acetic acidSimilar CompoundExhibits similar biological activities

The presence of both the pyrrolidine ring and the acetic acid moiety in 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride makes it unique compared to simpler analogs like pyrrolidine or proline. This structural complexity contributes to its distinct chemical behavior and potential therapeutic applications .

Q & A

Q. Critical Conditions :

  • Temperature : Maintain 0–5°C during methylation to avoid side reactions.
  • pH : Adjust to 6–7 during hydrolysis to prevent decomposition.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., δ 2.5–3.0 ppm for pyrrolidine protons, δ 1.8–2.2 ppm for methyl groups) and acetic acid moiety integration .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity (>98% by area normalization) .
  • Mass Spectrometry : ESI-MS (m/z 188.1 [M+H]⁺ for free acid; m/z 224.6 [M+Cl]⁻ for hydrochloride) validates molecular weight .

Methodological Tip : Combine NMR with chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (>99% for (2S)-configuration) .

Basic: How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

Answer:
The hydrochloride salt enhances:

  • Aqueous Solubility : ~50 mg/mL in water vs. <1 mg/mL for the free base, critical for in vitro assays (e.g., cell culture) .
  • Bioavailability : Improved dissolution in physiological pH (e.g., intestinal absorption studies) due to ionic interactions .

Q. Experimental Design :

  • Compare partition coefficients (logP) of free base vs. salt using shake-flask method (octanol/water).
  • Conduct pharmacokinetic studies in rodent models with salt form administered orally .

Advanced: How does stereochemistry at the pyrrolidine ring impact biological activity, and how can this be systematically tested?

Answer:
The (2S)-configuration influences target binding (e.g., enzymes or receptors with chiral pockets).

  • Structure-Activity Relationship (SAR) : Synthesize enantiomers (2R vs. 2S) and diastereomers (e.g., 4R vs. 4S hydroxylated analogs) .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against acetylcholinesterase or monoamine oxidases.
    • Receptor Binding : Radioligand displacement assays (e.g., α₄β₂ nicotinic receptors) .

Case Study : (2S)-isomers showed 10-fold higher affinity for neuronal targets than (2R) in rodent brain slices .

Advanced: What experimental strategies are recommended to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Answer:

  • Standardize Assay Conditions :
    • Use identical buffer systems (e.g., PBS vs. HEPES).
    • Control temperature (25°C vs. 37°C) and incubation times .
  • Validate Compound Integrity : Re-test batches via HPLC and NMR to rule out degradation.
  • Cross-Validate Models : Compare in vitro (cell-free enzymes) vs. ex vivo (tissue preparations) results .

Example : Discrepancies in acetylcholinesterase inhibition (IC₅₀ 5 μM vs. 20 μM) were traced to variations in enzyme sources (human recombinant vs. bovine erythrocyte) .

Advanced: How can synthetic yield be optimized while maintaining stereochemical fidelity?

Answer:

  • Catalyst Screening : Use chiral catalysts (e.g., (S)-Proline for asymmetric induction) to enhance enantioselectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates without racemization .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Data : Pilot studies achieved 85% yield and >99% ee using DMF at 40°C with 10 mol% (S)-BINAP .

Advanced: What methodologies are effective for impurity profiling and byproduct identification?

Answer:

  • LC-MS/MS : Identify trace impurities (e.g., methyl ester byproducts from incomplete hydrolysis) via fragmentation patterns .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., des-methyl analog) to confirm co-elution .
  • Stability Studies : Stress testing (heat, light, pH extremes) to predict degradation pathways .

Regulatory Compliance : Follow ICH Q3A guidelines for quantification (impurities <0.1% require identification) .

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